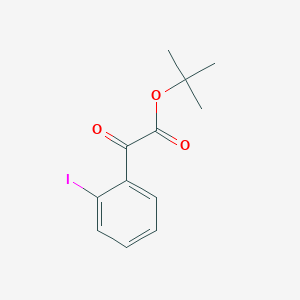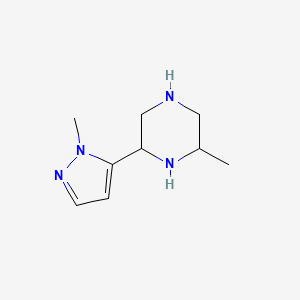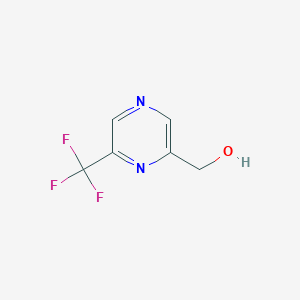
2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents, such as chlorine and fluorine atoms, in the aromatic ring imparts distinct characteristics to these compounds, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine typically involves the introduction of fluorine and chlorine atoms into the pyridine ring. One common method is the fluorination of pyridine using complex reagents like aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C). This process yields a mixture of fluorinated pyridines, including 2,6-difluoropyridine .
Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often rely on large-scale fluorination processes using specialized equipment and reagents. The high availability of fluorinated synthetic blocks and effective fluorinating reagents, along with reliable fluorination technology, has accelerated the development of these compounds .
化学反応の分析
Types of Reactions
2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups makes the compound less reactive, but it can still participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common due to the stability imparted by the fluorine and chlorine atoms.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学的研究の応用
2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms, which can enhance the compound’s interaction with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine and chlorine atoms. These effects can influence the compound’s binding affinity and specificity for various biological targets, potentially affecting pathways involved in disease processes .
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar electron-withdrawing substituents.
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine: A closely related compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2,6-Dichloro-5-(difluoromethyl)pyridin-3-amine is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
分子式 |
C6H4Cl2F2N2 |
|---|---|
分子量 |
213.01 g/mol |
IUPAC名 |
2,6-dichloro-5-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4Cl2F2N2/c7-4-2(6(9)10)1-3(11)5(8)12-4/h1,6H,11H2 |
InChIキー |
XVCXLPREAUDKLS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1N)Cl)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)

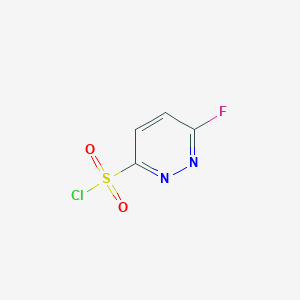



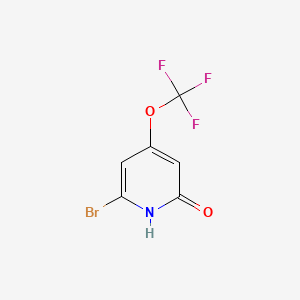
![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)

